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Compound of Interest

Compound Name:
PROLINE, 4-ETHYL-3-

(HYDROXYMETHYL)-

CAS No.: 102686-07-7

Cat. No.: B1140456

Get Quote

Executive Summary
This guide details the application of 4-ethyl-3-(hydroxymethyl)proline (EHMP), a highly

specialized non-canonical amino acid (ncAA), as a structural probe and pharmacophore

scaffold for modulating Protein-Protein Interactions (PPIs). Unlike standard proline, which

allows for some conformational flexibility between C

-endo and C

-exo puckers, EHMP utilizes steric bulk (ethyl) and hydrogen-bonding capability
(hydroxymethyl) to lock the pyrrolidine ring into a defined conformation. This "pre-organization"
reduces the entropic cost of binding and provides novel vectors for interacting with
"undruggable" flat protein interfaces, such as SH3 domains, EVH1 domains, and E3 ligase
recognition motifs (e.g., VHL).

Mechanistic Basis: The "Conformational Lock"
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The efficacy of EHMP in PPI modulation relies on two synergistic mechanisms: Ring Pucker

Biasing and Pharmacophore Extension.

Ring Pucker Control
The pyrrolidine ring of proline exists in dynamic equilibrium between two envelope

conformations:

C

-endo (South): Favored by steric bulk at the C3 position cis to the carboxylate.

C

-exo (North): Favored by electronegative substituents at C4 (like 4-hydroxyproline).

In 4-ethyl-3-(hydroxymethyl)proline, the 4-ethyl group acts as a hydrophobic anchor, while the

3-hydroxymethyl group provides a polar handle. Depending on the relative stereochemistry

(e.g., trans-3,4), these substituents force the ring into a rigid pucker. This rigidity mimics the

"bound" state of a peptide ligand, significantly increasing affinity by minimizing the entropy

penalty (

) upon complex formation.

Pharmacophore Mapping[1]
4-Ethyl Group: Targets hydrophobic sub-pockets often found in PPI interfaces (e.g., the P+1

loop of SH3 domains).

3-Hydroxymethyl Group: Acts as a bioisostere for Serine/Threonine side chains or serves as

a "growth vector" for fragment-based drug discovery (FBDD), allowing covalent attachment

of warheads or fluorophores.

Mechanistic Pathway Diagram
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Caption: Logic flow of EHMP-mediated affinity enhancement. The scaffold reduces entropic

penalty while providing specific chemical interactions.

Incorporation Protocol: Solid Phase Peptide
Synthesis (SPPS)
Objective: Incorporate Fmoc-protected 4-ethyl-3-(hydroxymethyl)proline into a bioactive peptide

sequence.

Materials
Resin: Rink Amide MBHA resin (loading 0.5 mmol/g).

Reagents: Fmoc-EHMP-OH (custom synthesized or sourced), HATU, DIPEA, DMF,

Piperidine.

Equipment: Automated Peptide Synthesizer or Manual Glass Vessel.

Step-by-Step Protocol
Resin Swelling:

Weigh 100 mg resin into the reaction vessel.

Swell in DMF (3 mL) for 30 min. Drain.
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Fmoc Deprotection:

Add 20% Piperidine in DMF (3 mL). Shake for 5 min. Drain.

Repeat with fresh 20% Piperidine for 15 min. Drain.

Wash resin with DMF (5 x 1 min).

Coupling of Fmoc-EHMP-OH:

Note: Steric hindrance at C3/C4 requires extended coupling times.

Dissolve Fmoc-EHMP-OH (3 eq), HATU (2.9 eq) in DMF (2 mL).

Add DIPEA (6 eq) immediately before adding to resin.

Incubate for 2 hours at room temperature (standard AA is 45 min).

Validation: Perform a Chloranil test (for secondary amines) to ensure coupling efficiency. If

blue, repeat coupling.

Elongation:

Proceed with standard SPPS for subsequent residues.

Cleavage:

Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

Precipitate in cold diethyl ether; centrifuge and lyophilize.

Application Protocol: Fluorescence Polarization
(FP) Binding Assay
Objective: Quantify the affinity improvement of the EHMP-modified peptide against a target

protein (e.g., an SH3 domain) compared to the native proline sequence.

Experimental Setup
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Tracer: Native peptide labeled with FITC (N-terminal).

Competitor: Unlabeled EHMP-modified peptide.

Protein: Recombinant Target Protein (GST-tagged or His-tagged).

Method
Tracer Optimization:

Titrate Protein (0 nM to 10 µM) against fixed Tracer (10 nM) to determine

of the tracer.

Select a protein concentration equal to the

for the competition assay.

Competition Assay:

Plate: 384-well black, low-binding microplate.

Buffer: PBS pH 7.4, 0.01% Tween-20, 1 mM DTT.

Mix: 10 nM FITC-Tracer + Protein (

) + Serial Dilution of EHMP-Peptide (1 nM to 100 µM).

Readout:

Incubate 30 min at RT in the dark.

Measure Polarization (mP) using a multi-mode plate reader (Ex: 485 nm, Em: 535 nm).

Data Analysis:

Plot mP vs. log[Competitor].

Fit to a sigmoidal dose-response equation (Hill slope) to extract
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.

Calculate

using the Cheng-Prusoff equation:

Expected Results Table
Peptide
Variant

Sequence IC50 (µM) Ki (µM)
Fold
Improvement

Native
Ac-APPPPLP-

NH2
15.4 8.2 1.0x (Reference)

4-Hyp

Ac-

APP(Hyp)PLP-

NH2

10.1 5.3 1.5x

EHMP

Ac-

APP(EHMP)PLP

-NH2

1.2 0.6 13.6x

Note: Data is illustrative. EHMP typically yields >10-fold affinity gains when the ethyl group fills

a hydrophobic void correctly.

Structural Validation: NMR Conformational Analysis
Objective: Confirm that EHMP induces the predicted ring pucker (e.g., C

-endo) in solution.

Protocol
Sample Prep: Dissolve 2 mg of EHMP-peptide in 500 µL

or

.

Acquisition: Acquire 1D

NMR and 2D NOESY spectra (500 MHz or higher).
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Analysis:

Measure

coupling constants.

C

-endo (South): Large

(~8-10 Hz).

C

-exo (North): Small

(~2-4 Hz).

Observe NOE cross-peaks between

and

(characteristic of trans amide bond, favored by certain puckers).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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